Cas no 688335-41-3 (2-(1-phenyl-1H-imidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide)

2-(1-phenyl-1H-imidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(1-phenyl-1H-imidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
- HMS1419B13
- 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- AKOS002052174
- 2-(1-phenylimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
- 688335-41-3
- F0599-0031
- 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- IFLab1_002499
- Acetamide, 2-[(1-phenyl-1H-imidazol-2-yl)thio]-N-2-thiazolyl-
-
- インチ: 1S/C14H12N4OS2/c19-12(17-13-15-7-9-20-13)10-21-14-16-6-8-18(14)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,17,19)
- InChIKey: MVXGIEBPAOZLGD-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC=CS1)(=O)CSC1N(C2=CC=CC=C2)C=CN=1
計算された属性
- せいみつぶんしりょう: 316.04525337g/mol
- どういたいしつりょう: 316.04525337g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 113Ų
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 7.88±0.50(Predicted)
2-(1-phenyl-1H-imidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0599-0031-5μmol |
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
688335-41-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0599-0031-2μmol |
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
688335-41-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0599-0031-10μmol |
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
688335-41-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0599-0031-1mg |
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
688335-41-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0599-0031-10mg |
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
688335-41-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0599-0031-4mg |
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
688335-41-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0599-0031-3mg |
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
688335-41-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0599-0031-2mg |
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
688335-41-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0599-0031-5mg |
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
688335-41-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
2-(1-phenyl-1H-imidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide 関連文献
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
2-(1-phenyl-1H-imidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamideに関する追加情報
Compound CAS No. 688335-41-3: 2-(1-phenyl-1H-imidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
The compound CAS No. 688335-41-3, also known as 2-(1-phenyl-1H-imidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which combines imidazole and thiazole moieties, two heterocyclic groups known for their versatility in chemical reactivity and biological activity. The presence of a sulfanyl group further enhances its functional properties, making it a valuable compound in the fields of pharmacology, material science, and organic synthesis.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging advanced catalytic systems and optimized reaction conditions. Researchers have focused on understanding the electronic properties of the imidazole and thiazole rings, which play a critical role in determining the compound's reactivity and stability. Studies have shown that the sulfanyl group acts as a key functional group, facilitating interactions with other molecules and enhancing its applicability in drug design.
In terms of biological activity, this compound has demonstrated promising results in preliminary assays targeting enzyme inhibition and receptor modulation. The imidazole ring, known for its ability to form hydrogen bonds, has been identified as a key contributor to its bioavailability. Furthermore, the thiazole moiety has been shown to enhance the compound's lipophilicity, which is crucial for crossing biological membranes. These findings suggest that CAS No. 688335-41-3 could serve as a lead compound in the development of novel therapeutic agents.
From a materials science perspective, this compound has shown potential as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The ability of the imidazole and thiazole groups to coordinate with metal ions makes this compound an attractive candidate for constructing porous materials with applications in gas storage and catalysis. Recent studies have explored its use in creating MOFs with enhanced surface areas and selectivity for specific gas molecules.
The synthesis of CAS No. 688335-41-3 involves a multi-step process that begins with the preparation of the imidazole derivative followed by coupling reactions to introduce the thiazole moiety. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for both laboratory studies and potential industrial applications. The use of green chemistry principles in its synthesis has also been explored, reducing environmental impact while maintaining product quality.
Looking ahead, ongoing research is focused on expanding the functionalization options for this compound. By introducing additional substituents or modifying existing groups, scientists aim to tailor its properties for specific applications. For instance, modifications to the sulfanyl group could enhance its redox activity, making it suitable for use in electrochemical devices such as batteries and sensors.
In conclusion, CAS No. 688335-41-3, or 2-(1-phenyl-1H-imidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide, represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure combines functional groups that offer exceptional chemical versatility, positioning it as a valuable tool in both academic research and industrial innovation.
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